molecular formula C16H21NO B14287805 2-Benzyl-2-azaspiro[4.5]decan-3-one CAS No. 116725-67-8

2-Benzyl-2-azaspiro[4.5]decan-3-one

Cat. No.: B14287805
CAS No.: 116725-67-8
M. Wt: 243.34 g/mol
InChI Key: VYCMUYACNRCBMG-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[45]decan-3-one is a chemical compound belonging to the class of azaspiro compounds It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azaspiro[4.5]decan-3-one can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of gabapentin, a synthetic analogue of γ-aminobutyric acid. The cyclization process is influenced by factors such as temperature, moisture, and the presence of excipients . Another method involves the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro decane-8-carboxylate with benzaldehyde in the presence of triethylamine and sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at different positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted spirocyclic compounds .

Scientific Research Applications

2-Benzyl-2-azaspiro[4.5]decan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azaspiro[4.5]decan-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-azaspiro[4.5]decan-3-one is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

116725-67-8

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-benzyl-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C16H21NO/c18-15-11-16(9-5-2-6-10-16)13-17(15)12-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2

InChI Key

VYCMUYACNRCBMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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